tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate
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Overview
Description
tert-Butyl ((2S,4R)-1,5-dihydroxy-4-methylpentan-2-yl)carbamate (WXC09073): is a chemical compound that features a tert-butyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2S,4R)-1,5-dihydroxy-4-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((2S,4R)-1,5-dihydroxy-4-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hydroperoxide can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl ((2S,4R)-1,5-dihydroxy-4-methylpentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalytic processes and reaction mechanisms .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its structural properties make it a valuable tool for investigating the interactions between small molecules and biological macromolecules .
Medicine: It can serve as a precursor for the synthesis of pharmacologically active compounds and as a probe for studying drug-receptor interactions .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl ((2S,4R)-1,5-dihydroxy-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in signaling pathways by modulating the activity of key proteins and receptors .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar applications but with different reactivity and properties.
tert-Butyl ((2S,4R)-4-hydroxy-2-hydroxymethylpyrrolidine-1-carboxylate): Another proline derivative with distinct biological activities.
tert-Butanesulfinamide: Used in stereoselective synthesis of amines and their derivatives.
Uniqueness: Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further exploration .
Properties
CAS No. |
951163-64-7 |
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Molecular Formula |
C11H23NO4 |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
tert-butyl N-[(2S,4R)-1,5-dihydroxy-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C11H23NO4/c1-8(6-13)5-9(7-14)12-10(15)16-11(2,3)4/h8-9,13-14H,5-7H2,1-4H3,(H,12,15)/t8-,9+/m1/s1 |
InChI Key |
URFWMVABMIQHSM-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](CO)NC(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC(CC(CO)NC(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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